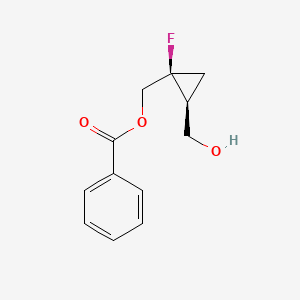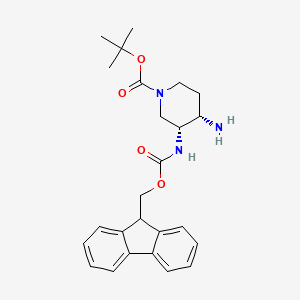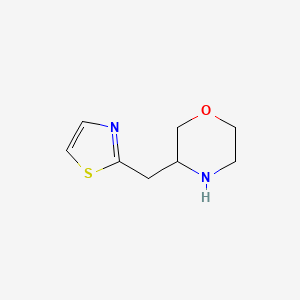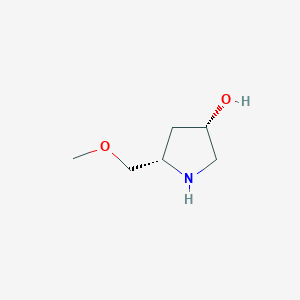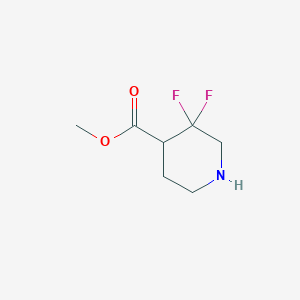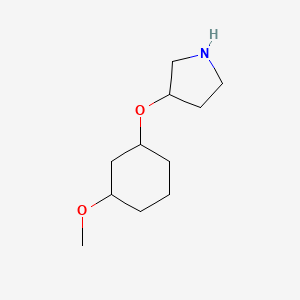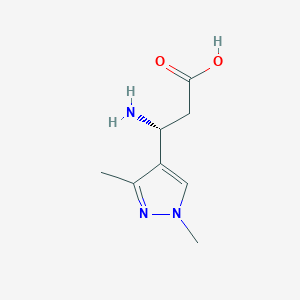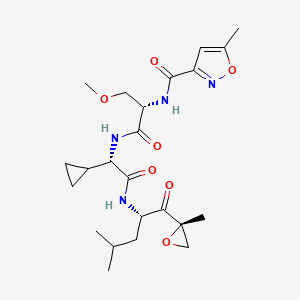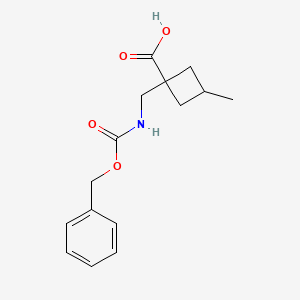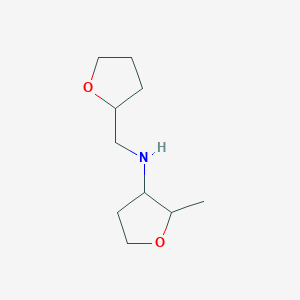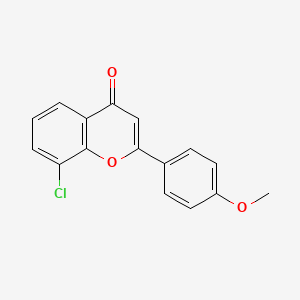![molecular formula C6H12N2 B13334062 2-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13334062.png)
2-Azabicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Azabicyclo[2.2.1]heptan-2-amine involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve the preparation of tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate and related compounds. These methods include the use of novel intermediate compounds and their enantiomers for synthesizing the target 2-azabicyclo[2.2.1]heptanyl compounds .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo substitution reactions to form a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, electrophilic reagents for addition reactions, and oxidizing agents for oxidation reactions .
Major Products
Major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes, cis-3-aminocyclopentane carboxylic acid derivatives, and various polyfunctionalized bicyclic systems .
Scientific Research Applications
2-Azabicyclo[2.2.1]heptan-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and natural product scaffolds.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of rho-associated protein kinase, it affects the phosphorylation of target proteins, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic amine with similar structural features but different functional groups and reactivity.
Quinuclidine: A related compound with a similar bicyclic structure but lacking the amine group at the 2-position.
Uniqueness
2-Azabicyclo[2.2.1]heptan-2-amine is unique due to its specific substitution pattern and the presence of an amine group at the 2-position, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C6H12N2/c7-8-4-5-1-2-6(8)3-5/h5-6H,1-4,7H2 |
InChI Key |
UNJKKGQDZFILHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CN2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


